molecular formula C12H8BrN3 B13987987 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13987987
M. Wt: 274.12 g/mol
InChI Key: NPAFJILJIXIRNG-UHFFFAOYSA-N
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Description

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is a versatile brominated heteroaromatic compound of high interest in medicinal chemistry and drug discovery. Its structure combines a pyrazolopyridine core, a privileged scaffold in the design of kinase inhibitors, with a bromine atom that serves as an excellent handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination . This makes it a critical synthetic intermediate for the exploration of novel chemical space in targeted drug development. The primary research value of this compound lies in its application as a key building block for the synthesis of potential therapeutic agents. Pyrazolopyridine derivatives have demonstrated significant biological activity, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are promising targets in oncology . For instance, related pyrazolopyridine compounds have shown potent in vitro anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines, such as Hela, MCF7, and HCT-116, through the inhibition of CDK2 and CDK9 . The presence of the phenyl group on the pyrazole nitrogen can influence the compound's planarity and hydrophobic interactions, potentially enhancing its fit within the ATP-binding pocket of kinase targets. Researchers utilize this compound for constructing diverse compound libraries aimed at screening for anticancer, anti-infective, and other bioactivities. It is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

4-bromo-1-phenylpyrazolo[3,4-c]pyridine

InChI

InChI=1S/C12H8BrN3/c13-11-7-14-8-12-10(11)6-15-16(12)9-4-2-1-3-5-9/h1-8H

InChI Key

NPAFJILJIXIRNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CN=CC(=C3C=N2)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can affect various cellular pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs: Halogenation and Substituent Effects

Pyrazolo[3,4-c]pyridine derivatives vary significantly in biological activity and reactivity based on halogen type, position, and additional substituents. Key examples include:

Compound Substituents Key Properties Reference
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine Br (C4), Ph (C1) High reactivity for Suzuki couplings; potential kinase inhibitor scaffold
5-Bromo-1H-pyrazolo[3,4-c]pyridine Br (C5) Intermediate for iodination at C3; used in EGFR inhibitor synthesis
4-Fluoro-1H-pyrazolo[3,4-c]pyridine F (C4) Selective BTK inhibitor for B-cell lymphoma and autoimmune diseases
5-Chloro-1H-pyrazolo[3,4-c]pyridine Cl (C5) Precursor for functionalization via nucleophilic substitution
4-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine Br (C4), Cl (C3) Dual halogenation enhances electrophilic reactivity

Key Observations :

  • Positional Effects : Bromine at C4 (vs. C5) influences electronic distribution and regioselectivity in subsequent reactions. For example, 5-bromo derivatives facilitate substitution at C3 , whereas 4-bromo analogs are preferred for aryl couplings .
  • Halogen Type : Fluorine at C4 confers target selectivity (e.g., BTK inhibition) , while bromine’s bulkiness may enhance steric interactions in binding pockets.

Fused-Ring Heterocycles: Pyrrolo vs. Pyrano vs. Pyrazolo Derivatives

Compounds with similar fused-ring systems but differing in heteroatom arrangement exhibit distinct pharmacological profiles:

Compound Class Core Structure Bioactivity Reference
Pyrazolo[3,4-c]pyridine (Target) Pyrazole fused to pyridine Kinase inhibition, anticancer scaffolds
Pyrrolo[3,4-c]pyridine-1,3-dione Pyrrole fused to pyridine + dione Analgesic and sedative activity (e.g., morphine-like effects)
Pyrano[3,4-c]pyridine-triazole Pyran fused to pyridine + triazole Anticonvulsant and psychotropic properties

Key Observations :

  • Electron-Withdrawing Groups : The dione moiety in pyrrolo[3,4-c]pyridines enhances sedative activity by modulating neurotransmitter interactions .

Key Observations :

  • The 4-bromo substituent in the target compound enables efficient cross-coupling, whereas 5-bromo analogs are better suited for electrophilic substitution .
  • Protecting groups (e.g., THP in 4-bromo-1-(tetrahydro-2H-pyran-2-yl) derivatives) improve solubility and stability during synthesis .

Pharmacological Profiles

Compound Activity Mechanism Reference
4-Fluoro-1H-pyrazolo[3,4-c]pyridine BTK inhibition (IC50 < 10 nM) B-cell lymphoma treatment
Pyrrolo[3,4-c]pyridine-1,3-diones Analgesic (ED50 ~ 15 mg/kg) Opioid receptor modulation
Pyrano[3,4-c]pyridine-triazoles Anticonvulsant (MES ED50 = 30 mg/kg) GABA-A receptor potentiation

Key Observations :

  • Halogen type and position critically influence target selectivity. Fluorine’s electronegativity enhances BTK binding , whereas bromine’s size may favor kinase ATP-pocket interactions.
  • Analgesic pyrrolo derivatives rely on the dione moiety for receptor binding, a feature absent in pyrazolo analogs .

Biological Activity

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is a compound that belongs to the pyrazolo[3,4-c]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. The process often begins with the preparation of the pyrazole core followed by bromination and phenyl substitution. Various synthetic routes have been explored to optimize yield and purity, including:

  • Condensation Reactions : Utilizing 5-amino-pyrazoles with appropriate aldehydes or ketones.
  • Bromination : Electrophilic bromination at the 4-position of the pyrazole ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridines. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridineHeLa2.59
DoxorubicinHeLa2.35
14g (related compound)MCF74.66
DoxorubicinMCF74.57

The compound exhibited cell cycle arrest at specific phases (S phase for HeLa cells), indicating its potential to disrupt cancer cell proliferation mechanisms .

The biological activity of 4-bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is primarily attributed to its ability to inhibit key enzymes involved in cancer progression and inflammation. Its interaction with molecular targets such as TBK1 (TANK-binding kinase 1) has been identified as a crucial mechanism. TBK1 plays a significant role in inflammatory responses and tumorigenesis; thus, inhibiting this kinase could provide therapeutic benefits in cancer treatment .

Antitubercular Activity

In addition to its anticancer properties, derivatives of pyrazolo[3,4-c]pyridine have been investigated for their antitubercular activity. The structure–activity relationship (SAR) studies indicated that specific substitutions enhance efficacy against Mycobacterium tuberculosis. For example, compounds with methyl or ethyl groups at certain positions demonstrated promising results in vitro .

Case Studies

Several case studies have documented the biological effects of pyrazolo[3,4-c]pyridine derivatives:

  • Cancer Cell Line Studies : A series of derivatives were tested against HeLa and MCF7 cell lines, revealing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
  • Inflammation Models : In vivo models demonstrated reduced inflammatory markers upon treatment with pyrazolo[3,4-c]pyridine derivatives, suggesting potential use in inflammatory diseases.

Q & A

Q. How are catalytic systems optimized for cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

  • Answer : Screen Pd catalysts (e.g., Pd₂(dba)₃) with ligands (XPhos or SPhos) and bases (Cs₂CO₃) in anhydrous DMF. Monitor reaction progress via GC-MS. For example, coupling 4-bromo derivatives with aryl amines achieves 70% yield under N₂ at 100°C .

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